5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide

IRAK4 Kinase inhibitor design Regioisomerism

This compound features a unique 3-unsubstituted pyrazolo[1,5-a]pyrimidine core with an N-(pyrazolo[1,5-a]pyrimidin-6-yl) linkage and 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide motif. This connectivity is topologically inverted from common 3-carboxamide kinase inhibitors, enabling matched molecular pair studies to explore kinase selectivity divergence, novel IP space, and alternative binding modes. Essential for medicinal chemistry groups avoiding crowded pyrazolo[1,5-a]pyrimidine-3-carboxamide patents.

Molecular Formula C17H14N6O
Molecular Weight 318.34
CAS No. 2034449-23-3
Cat. No. B2516118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide
CAS2034449-23-3
Molecular FormulaC17H14N6O
Molecular Weight318.34
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN4C(=CC=N4)N=C3
InChIInChI=1S/C17H14N6O/c1-12-15(10-20-23(12)14-5-3-2-4-6-14)17(24)21-13-9-18-16-7-8-19-22(16)11-13/h2-11H,1H3,(H,21,24)
InChIKeyKQQZAIDACDOSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide (CAS 2034449-23-3): Structural Identity and Procurement Context


5-Methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide (CAS 2034449-23-3) is a synthetic heterocyclic compound (C17H14N6O, MW 318.34) belonging to the pyrazolo[1,5-a]pyrimidine carboxamide class. This scaffold is widely exploited in medicinal chemistry for kinase inhibitor development, with numerous derivatives demonstrating activity against CDK2, TRKA, IRAK4, and other disease-relevant kinases [1]. The compound features a distinctive N-(pyrazolo[1,5-a]pyrimidin-6-yl) linkage coupled to a 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide moiety, a connectivity pattern that is structurally differentiated from the more commonly explored 3-carboxamide positional isomers found in co-crystallized kinase inhibitors such as the IRAK4 ligand 4GD (PDB 4YO6) [2].

Why In-Class Pyrazolo[1,5-a]pyrimidine Carboxamides Cannot Substitute for 5-Methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide


Within the pyrazolo[1,5-a]pyrimidine carboxamide family, subtle variations in regioisomeric connectivity, heterocycle substitution, and amide linkage position profoundly alter kinase selectivity profiles, binding modes, and cellular potency [1]. The target compound's N-(pyrazolo[1,5-a]pyrimidin-6-yl) attachment point is structurally distinct from the N-(pyrazolo[1,5-a]pyrimidin-3-yl) linkage that dominates the IRAK4 co-crystal structure literature [2]. Similarly, the pyrazole-4-carboxamide motif presents a hydrogen-bonding pharmacophore that is topologically inverted relative to the pyrazole-3-carboxamide analogs, directly impacting ATP-binding site complementarity [2]. Generic substitution with a pyrazolo[1,5-a]pyrimidine-3-carboxamide or a nicotinamide-bearing analog would therefore risk targeting a different kinase or exhibiting altered binding kinetics, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 5-Methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide: Comparator-Anchored Analysis


Regioisomeric Differentiation: N-6-yl vs. N-3-yl Pyrazolo[1,5-a]pyrimidine Attachment and IRAK4 Binding Topology

The target compound attaches the carboxamide linker at the pyrazolo[1,5-a]pyrimidine 6-position, whereas the co-crystallized IRAK4 inhibitor 4GD (N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, C17H14N6O) uses the 3-position. The 6-yl linkage vectors the substituent toward the solvent-exposed region of the ATP-binding pocket in IRAK4, as inferred from the 4GD co-structure (PDB 4YO6, resolution 2.32 Å), where the 3-carboxamide occupies the hinge region [1]. This topological inversion is predicted to alter hinge-binding interactions and selectivity profiles across the kinome [1].

IRAK4 Kinase inhibitor design Regioisomerism

Pyrazole-4-carboxamide vs. Pyrazole-3-carboxamide Pharmacophore Differentiation

The target compound incorporates a pyrazole-4-carboxamide moiety, whereas the clinical-stage IRAK4 inhibitor chemotype exemplified by 4GD and related amidopyrazoles uses a pyrazole-5-yl (or 3-yl) carboxamide connectivity [1]. In the IRAK4 co-structure (PDB 4YO6), the pyrazole nitrogen at position 2 of 4GD forms a critical hydrogen bond with the kinase hinge residue Met265 backbone NH [1]. The 4-carboxamide regioisomer repositions this hydrogen-bond donor/acceptor pair, potentially engaging different hinge residues or altering the dihedral angle between the pyrazole and pyrazolopyrimidine rings.

Pharmacophore design Hydrogen bonding IRAK4

Pyrazolo[1,5-a]pyrimidine Class Kinase Inhibition Potency: CDK2 and TRKA Benchmarking

Pyrazolo[1,5-a]pyrimidine carboxamide derivatives have demonstrated potent dual CDK2/TRKA inhibition. In a 2024 study, compounds 6t and 6s from this scaffold class exhibited CDK2 IC50 values of 0.09 µM and 0.23 µM, and TRKA IC50 of 0.45 µM, respectively [1]. Earlier work identified BS-194 (compound 4k), a pyrazolo[1,5-a]pyrimidine derivative, as a selective CDK inhibitor with IC50 values of 3 nM (CDK2), 30 nM (CDK1), 30 nM (CDK5), 250 nM (CDK7), and 90 nM (CDK9) [2]. While the specific target compound (CAS 2034449-23-3) has not been individually profiled in these enzymatic assays, its scaffold architecture positions it within this active chemotype space. The 5-methyl-1-phenyl substitution pattern on the pyrazole ring is a known potency-enhancing motif in related kinase inhibitor series [3].

CDK2 TRKA Pyrazolo[1,5-a]pyrimidine Kinase inhibition

Absence of 3-Position Substitution: Differentiation from 3-Substituted Pyrazolo[1,5-a]pyrimidine Patent Chemotypes

Numerous patent filings describe 3-substituted pyrazolo[1,5-a]pyrimidines as kinase inhibitors, including IRAK4 modulators (US patent application 13/180589) and CDK inhibitors (US 8580782-B2) [1][2]. The target compound (CAS 2034449-23-3) carries no substituent at the pyrazolo[1,5-a]pyrimidine 3-position, leaving this site unoccupied. In the IRAK4 co-structure series, the 3-carboxamide group is a critical pharmacophore for hinge binding [3]. The absence of a 3-substituent on the target compound implies a fundamentally different binding modality—either engaging the hinge via the pyrazolo[1,5-a]pyrimidine core nitrogens alone, or orienting the pyrazole-4-carboxamide group toward an alternative pocket.

Patent landscape 3-Unsubstituted pyrazolo[1,5-a]pyrimidine Kinase inhibitor IP

Research and Industrial Application Scenarios for 5-Methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide Based on Evidenced Differentiation


Structure-Activity Relationship (SAR) Studies Exploring Pyrazolo[1,5-a]pyrimidine 6-yl vs. 3-yl Connectivity in Kinase Inhibitor Design

Researchers investigating how the attachment position on the pyrazolo[1,5-a]pyrimidine core influences kinase selectivity can use this compound as a matched molecular pair with the known 3-carboxamide IRAK4 inhibitor scaffold (e.g., 4GD, PDB 4YO6) [1]. The 6-yl linkage provides a topological contrast to the hinge-binding 3-carboxamide, enabling systematic exploration of binding mode divergence across the kinome.

Probing Pyrazole-4-carboxamide as a Non-Classical Hinge-Binding Pharmacophore

The pyrazole-4-carboxamide motif offers a hydrogen-bonding geometry that is topologically distinct from the well-precedented pyrazole-3-carboxamide hinge binder found in IRAK4 and CDK inhibitor series [1][2]. This compound serves as a tool molecule for investigating whether 4-carboxamide regioisomers can engage alternative kinase hinge conformations or allosteric sites.

3-Unsubstituted Pyrazolo[1,5-a]pyrimidine Scaffold for Freedom-to-Operate Lead Discovery

The absence of a substituent at the pyrazolo[1,5-a]pyrimidine 3-position differentiates this compound from the heavily patented 3-carboxamide and 3-substituted pyrazolo[1,5-a]pyrimidine kinase inhibitor space [3][4]. Medicinal chemistry groups pursuing novel kinase inhibitor intellectual property can use this scaffold as a starting point for lead optimization campaigns that avoid crowded IP territory.

Computational Docking and Molecular Dynamics Studies of Kinase Binding Mode Plasticity

The combination of a 3-unsubstituted pyrazolo[1,5-a]pyrimidine core and a pyrazole-4-carboxamide side chain presents an unusual pharmacophore arrangement for computational chemists studying induced-fit effects in kinase ATP-binding sites. The compound can be docked against IRAK4 (PDB 4YO6), CDK2, and TRKA structural models to predict selectivity determinants that can be tested experimentally [1][2].

Quote Request

Request a Quote for 5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.